

Application Notes and Protocols for ABBV-383 in In Vivo Mouse Models

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Note on Compound Name: The initial query for "WS-383" yielded limited specific data for in vivo mouse models. However, a significant amount of research is available for "ABBV-383," a B-cell maturation antigen (BCMA) and CD3 bispecific antibody. This document provides detailed information on ABBV-383, assuming a potential user interest in this well-documented compound.

Introduction

ABBV-383 is an investigational bispecific antibody designed for the treatment of relapsed/refractory multiple myeloma (RRMM).[1][2] It functions as a T-cell engager by simultaneously binding to B-cell maturation antigen (BCMA) on myeloma cells and the CD3 receptor on T-cells.[3][4] This dual-targeting mechanism brings T-cells into close proximity with cancer cells, leading to T-cell activation and subsequent lysis of the myeloma cells.[4][5] Preclinical studies have demonstrated its antitumor activity with minimal cytokine release, and it is currently undergoing evaluation in clinical trials.[1]

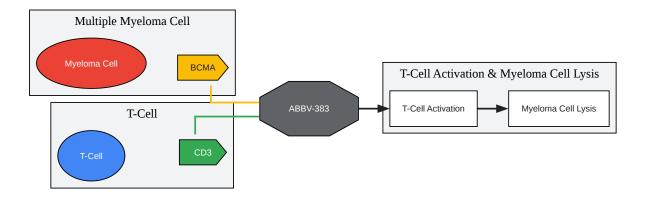
Mechanism of Action

ABBV-383 is composed of bivalent high-avidity BCMA-binding domains and a low-affinity CD3-binding domain.[3] This design is intended to enhance the therapeutic window by maximizing efficacy against myeloma cells while potentially reducing the incidence of cytokine release syndrome (CRS), a common side effect of T-cell engaging therapies.[4][6] The silenced Fc tail of the antibody contributes to an extended half-life.[3] BCMA is an ideal therapeutic target as it



is highly expressed on the surface of malignant plasma cells and plays a crucial role in their survival and proliferation.[3][4]

Signaling Pathway Diagram



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Caption: Mechanism of action of ABBV-383.

In Vivo Dosing and Administration

While specific preclinical dosage for mouse models is not detailed in the provided search results, information from the first-in-human clinical trial (NCT03933735) can be adapted to inform the design of such studies.[1][2]

Quantitative Data Summary



Parameter	Value	Reference
Clinical Trial Phase	Phase I, Dose Escalation/Expansion	[2]
Patient Population	Relapsed/Refractory Multiple Myeloma	[1][2]
Dose Escalation Range	0.025 - 120 mg	[2]
Dose Expansion Cohort	60 mg	[2]
Therapeutic Doses	≥ 40 mg	[1]
Administration Route	Intravenous (IV)	[2]
Dosing Schedule	Once every 3 weeks	[2]
Objective Response Rate (≥ 40 mg)	68%	[1]
Very Good Partial Response Rate (≥ 40 mg)	54%	[1]
Most Common Adverse Event	Cytokine Release Syndrome (57%)	[1]

Experimental Protocols

The following is a generalized protocol for an in vivo mouse study based on the clinical trial design for ABBV-383. This should be adapted based on the specific mouse model and research question.

Materials

- ABBV-383
- Sterile, pyrogen-free saline or other appropriate vehicle
- Multiple myeloma cell line (e.g., MM.1S)
- Immunocompromised mice (e.g., NSG mice)



• Standard laboratory equipment for cell culture, animal handling, and injections

Experimental Workflow

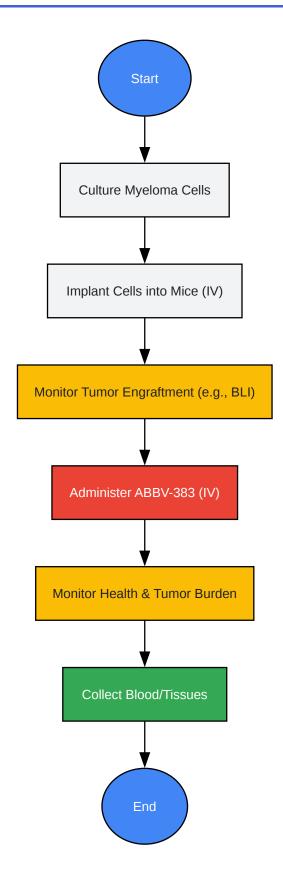
- Tumor Cell Implantation:
 - Culture the chosen multiple myeloma cell line under standard conditions.
 - Harvest and resuspend the cells in a suitable medium for injection.
 - Implant the tumor cells into the mice. For a disseminated myeloma model, this is typically done via intravenous (tail vein) injection.[7]
- Tumor Establishment and Monitoring:
 - Allow sufficient time for the tumors to establish and engraft.
 - Monitor tumor burden using methods such as bioluminescent imaging (BLI) if using a luciferase-expressing cell line.[7]
- Dosing Preparation:
 - Reconstitute or dilute ABBV-383 to the desired concentration in a sterile vehicle.
- Administration:
 - Administer ABBV-383 to the mice via intravenous injection.
 - The dosing schedule can be adapted from the clinical trial, for example, once every 3
 weeks, or more frequently for mouse models.
- Monitoring and Data Collection:
 - Monitor the health of the mice regularly, including body weight and any signs of toxicity.
 - Continue to monitor tumor growth/regression using the established method (e.g., BLI).
 - Collect blood samples to analyze pharmacokinetics and pharmacodynamics (e.g., cytokine levels).



 At the end of the study, tissues can be harvested for further analysis (e.g., histology, flow cytometry).

Experimental Workflow Diagram





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Caption: Generalized experimental workflow for ABBV-383 in a mouse model.



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